molecular formula C18H25N3O2 B13852375 (2S,2S',trans)-Saxagliptin

(2S,2S',trans)-Saxagliptin

Cat. No.: B13852375
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-KHZSEGOJSA-N
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Description

2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Bicyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the Carbonitrile Group: This step usually involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions to introduce the carbonitrile functionality.

    Functionalization of the Bicyclic Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the carbonitrile group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonitrile group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups allow it to interact with specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phospholipids: Amphipathic compounds with both polar and nonpolar parts.

    Quaternary Ammonium Compounds: Compounds with a nitrogen atom bonded to four substituents.

Uniqueness

What sets 2-Azabicyclo[3.1.0]hexane-3-carbonitrile apart from similar compounds is its unique bicyclic structure and the presence of multiple functional groups. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m0/s1

InChI Key

QGJUIPDUBHWZPV-KHZSEGOJSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

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